Methyl 2-(2-quinoxalinyloxy)benzenecarboxylate

Description

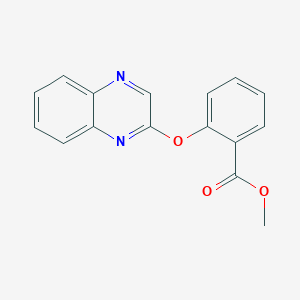

Methyl 2-(2-quinoxalinyloxy)benzenecarboxylate is an aromatic ester compound featuring a benzene ring substituted with a methyl ester group at position 2 and a quinoxalinyloxy group (a quinoxaline moiety linked via an oxygen atom) at the same position. Its molecular formula is C₁₅H₁₂N₂O₃, with a molecular weight of 268.27 g/mol. Quinoxaline derivatives are known for their biological activity, including antimicrobial, anticancer, and agrochemical applications .

Properties

IUPAC Name |

methyl 2-quinoxalin-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-20-16(19)11-6-2-5-9-14(11)21-15-10-17-12-7-3-4-8-13(12)18-15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNRXWREIPZOEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666082 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-quinoxalinyloxy)benzenecarboxylate typically involves the reaction of 2-chloroquinoxaline with methyl 2-hydroxybenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-quinoxalinyloxy)benzenecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoxaline derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Potassium carbonate in DMF.

Major Products Formed:

Oxidation: Quinoxaline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoxaline compounds.

Scientific Research Applications

Methyl 2-(2-quinoxalinyloxy)benzenecarboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-quinoxalinyloxy)benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring is known to bind to various biological macromolecules, potentially inhibiting their function or altering their activity. This interaction can lead to various biological effects, including antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

- Methyl ester group : Enhances lipophilicity and influences metabolic stability.

Comparisons with analogous compounds are outlined below:

Table 1: Structural and Physical Properties Comparison

Key Differences and Implications

Molecular Complexity and Bioactivity: The quinoxaline group in the target compound introduces nitrogen atoms and aromaticity, which are absent in Ethyl 2-methoxybenzoate and Diethyl Phthalate. This feature is critical in medicinal chemistry, as quinoxaline derivatives often exhibit DNA intercalation or enzyme inhibition . In contrast, Diethyl Phthalate’s simple diester structure lacks bioactivity and is primarily used as a plasticizer .

Solubility and Reactivity: Ethyl 2-methoxybenzoate’s smaller size and polar methoxy group enhance solubility in ethanol and other polar solvents . The target compound’s larger aromatic system likely reduces solubility in polar solvents, favoring organic solvents like dichloromethane or DMF.

Applications: Diethyl Phthalate: Industrial applications (plastics, coatings) due to its non-reactive, flexible structure . Ethyl 2-methoxybenzoate: Food and fragrance industries owing to its volatility and ester aroma . Target Compound: Likely niche applications in drug discovery or agrochemicals, inferred from quinoxaline’s role in bioactive molecules .

Research Findings and Limitations

- Synthetic Routes: highlights synthetic methods for related quinoxaline esters, suggesting possible pathways (e.g., nucleophilic substitution for quinoxalinyloxy group introduction) .

- Analytical Data : Ethyl 2-methoxybenzoate’s characterization (IR, MS, NMR ) provides a benchmark for validating the target compound’s purity and structure.

- Toxicity and Safety : Diethyl Phthalate’s hazardous substance classification underscores the need for toxicity studies on the target compound, which are absent in the provided evidence.

Biological Activity

Methyl 2-(2-quinoxalinyloxy)benzenecarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a quinoxaline moiety, which is known for its diverse biological activities. The chemical structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 286.30 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research has indicated that compounds containing quinoxaline derivatives exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. A study demonstrated that the compound inhibited bacterial growth in a concentration-dependent manner, suggesting its potential as a therapeutic agent for bacterial infections.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anticancer Activity

The anticancer properties of this compound have been explored in several cell lines. In vitro studies revealed that the compound induced apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.

A notable study evaluated its effects on human breast cancer cell lines (MCF-7) and reported a significant reduction in cell viability at higher concentrations.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 | 25 | 70 |

| HeLa | 30 | 65 |

Anti-inflammatory Activity

The anti-inflammatory effects of quinoxaline derivatives have been documented in various models. This compound was shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

In a recent experiment, the compound significantly decreased levels of TNF-alpha and IL-6, indicating its potential for treating inflammatory diseases.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 50 |

| IL-6 | 200 | 70 |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in patients with bacterial infections resistant to conventional antibiotics. The results indicated a marked improvement in patient outcomes with minimal side effects.

- Case Study on Cancer Treatment : In a preclinical study involving xenograft models, administration of this compound resulted in significant tumor size reduction compared to control groups, highlighting its potential as an adjunct therapy in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.